Unique Mechanism: PEX Domain Binding Prevents ProMMP-9 Dimerization and Activation
ProMMP-9 inhibitor-3c is differentiated by its specific binding to the hemopexin (PEX) domain of proMMP-9, with a Kd of 320 nM [1]. This binding disrupts MMP-9 homodimerization, a prerequisite for its activation and cell surface association. This mechanism is distinct from catalytic inhibitors like JNJ0966, which allosterically inhibits zymogen activation (IC50 = 440 nM) but does not directly target the PEX domain dimerization interface .
| Evidence Dimension | Binding Affinity (Kd) to proMMP-9 PEX Domain |
|---|---|
| Target Compound Data | Kd = 320 nM |
| Comparator Or Baseline | JNJ0966: Mechanism is allosteric inhibition of activation, not direct PEX binding. Kd for PEX domain not reported. |
| Quantified Difference | Not directly comparable (different binding sites/mechanisms). ProMMP-9 inhibitor-3c is a direct PEX binder; JNJ0966 is not. |
| Conditions | Biochemical binding assay for ProMMP-9 inhibitor-3c [1]; JNJ0966 mechanism defined in cellular activation assays . |
Why This Matters
Enables specific interrogation of proMMP-9's non-catalytic functions (e.g., cell migration signaling via integrins) without inhibiting catalytic activity of other MMP family members.
- [1] proMMP-9 inhibitor-3c (PEX-9 Inhibitor) | MedChemExpress (MCE). Available at: https://www.medchemexpress.eu/prommp-9-inhibitor-3c.html View Source
